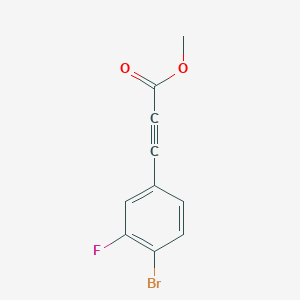
Methyl 3-(4-bromo-3-fluorophenyl)prop-2-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-bromo-3-fluorophenyl)prop-2-ynoate typically involves the esterification of 4-bromo-3-fluorophenylacetylene with methanol in the presence of a catalyst . The reaction conditions often include the use of acidic or basic catalysts to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification reaction but with optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-bromo-3-fluorophenyl)prop-2-ynoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding acids or reduction to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include substituted phenylprop-2-ynoates.
Oxidation Reactions: Products include carboxylic acids.
Reduction Reactions: Products include alcohols.
Scientific Research Applications
Methyl 3-(4-bromo-3-fluorophenyl)prop-2-ynoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(4-bromo-3-fluorophenyl)prop-2-ynoate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit or activate these targets, leading to various biological effects . The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-chlorophenyl)prop-2-ynoate
- Methyl 3-(3-bromo-4-fluorophenyl)prop-2-ynoate
- Methyl 2-(4-bromo-3-fluorophenyl)acetate
Uniqueness
Methyl 3-(4-bromo-3-fluorophenyl)prop-2-ynoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C10H6BrFO2 |
|---|---|
Molecular Weight |
257.06 g/mol |
IUPAC Name |
methyl 3-(4-bromo-3-fluorophenyl)prop-2-ynoate |
InChI |
InChI=1S/C10H6BrFO2/c1-14-10(13)5-3-7-2-4-8(11)9(12)6-7/h2,4,6H,1H3 |
InChI Key |
PNLKOWLSVLRVEQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C#CC1=CC(=C(C=C1)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















